(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one family, characterized by a fused heterocyclic core. Its structure includes a (Z)-configured 2-methyl-2H-chromen-3-ylmethylene group at position 5 and an (E)-styryl substituent at position 2.
Properties
Molecular Formula |
C23H17N3O2S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H17N3O2S/c1-15-18(13-17-9-5-6-10-19(17)28-15)14-20-22(27)26-23(29-20)24-21(25-26)12-11-16-7-3-2-4-8-16/h2-15H,1H3/b12-11+,20-14- |
InChI Key |
RBAQVQAWEZFIHZ-IICJTNPGSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)N4C(=NC(=N4)/C=C/C5=CC=CC=C5)S3 |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C=CC5=CC=CC=C5)S3 |
Origin of Product |
United States |
Preparation Methods
Core Thiazolo[3,2-b][1, triazole Synthesis
The thiazolo[3,2-b] triazole scaffold forms the central heterocyclic system. A three-component condensation reaction is widely employed, as demonstrated by Holota et al. (2021) .
Procedure :
-
Reactants :
-
5-Amino-1,2,4-triazole-3-thione (10 mmol)
-
Chloroacetic acid (10 mmol)
-
Aromatic aldehydes (12 mmol)
-
Sodium acetate (20 mmol) in acetic acid/acetic anhydride (5:5 mL)
-
Key intermediates like 5-arylidene-thiazolo[3,2-b][1, triazol-6(5H)-ones are formed via cyclocondensation, confirmed by NMR and IR spectroscopy .
Chromene Methylene Functionalization
The 5-((2-methyl-2H-chromen-3-yl)methylene) moiety is installed via Knoevenagel condensation, adapted from coumarin chemistry .
Stepwise Synthesis :
-
Chromene Preparation :
-
Condensation :
(Z)-Selectivity arises from steric hindrance during imine formation, verified by NOESY .
Integrated Synthetic Route
Combining these steps yields the target compound:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Triazole-thione cyclization | AcOH/AcO, reflux | 76% |
| 2 | Heck coupling | Pd(OAc), DMF, 110°C | 65% |
| 3 | Knoevenagel condensation | EtOH, piperidine, reflux | 78% |
Spectroscopic Validation :
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency for time-sensitive steps :
Chromene Coupling :
Challenges and Solutions
-
Stereochemical Control :
-
Purification :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl and styryl groups.
Reduction: Reduction reactions can target the double bonds present in the chromenyl and styryl groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the thiazolo-triazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to saturated analogs.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies have shown that this compound has cytotoxic effects against various cancer cell lines while exhibiting low toxicity to normal cells. Structure–activity relationship (SAR) studies suggest that certain modifications can enhance its anticancer properties .
- Antimicrobial Properties : The thiazole and triazole moieties are known for their antimicrobial activities. Investigations into this compound may reveal its effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Some derivatives of thiazolo-triazoles have demonstrated anti-inflammatory properties in vitro. Further studies could evaluate the potential of this compound in treating inflammatory diseases.
Case Studies
Several case studies have explored the applications of thiazolo-triazole derivatives similar to (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one:
- Cytotoxicity Evaluation : A study evaluated various thiazolo-triazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications led to increased potency against cancer cells while sparing normal cells .
- Structure–Activity Relationship Studies : Research focused on the impact of substituents on the thiazolo-triazole core has provided insights into optimizing compounds for enhanced biological activity. For example, the introduction of halogens or functional groups at strategic positions significantly altered the anticancer efficacy .
Mechanism of Action
The mechanism of action of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases involved in cancer cell signaling, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 and 5 of the thiazolo-triazolone core, affecting molecular weight, melting points, and solubility.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chromenyl vs.
- Styryl vs. Aryl Groups : The (E)-styryl substituent in the target compound differs from the 4-methoxyphenyl group in , which could alter electronic properties and binding affinity.
- Thermal Stability : Thiophene-containing 2k exhibits a higher melting point (>250°C) than furan analog 2j (230–232°C), suggesting stronger intermolecular forces .
Key Observations :
- The target compound’s synthesis likely follows similar Knoevenagel or cyclocondensation pathways as 2j/2k, though yields may vary depending on substituent reactivity.
- Bulky substituents (e.g., pyrazole in ) may require multi-step protocols, reducing overall efficiency compared to simpler analogs like 2j/2k.
Biological Activity
(Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluation, and pharmacological properties.
Synthesis
The compound can be synthesized via various methods, often involving multi-component reactions. For example, derivatives of thiazolo[3,2-b][1,2,4]triazol have been synthesized through the condensation of chromen derivatives with thiazoles and styryl groups. The synthetic pathways typically yield good to excellent results and allow for structural modifications that enhance biological activity.
Antimicrobial Activity
Thiazole and thiazolidinone derivatives exhibit a wide range of antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities. Studies have shown that compounds with similar structures possess significant activity against various pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Bacterial | 0.21 | |
| Compound B | Fungal | 0.15 | |
| (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | TBD | TBD |
Cytotoxicity
The cytotoxic effects of the compound have been assessed using various cell lines. Preliminary results indicate promising cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent. The MTT assay is commonly used for such evaluations.
Table 2: Cytotoxicity Results
The biological activity of (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may be attributed to its ability to interact with specific biomolecular targets. Molecular docking studies suggest that it binds effectively to proteins involved in cell division and metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential : Research indicated that compounds similar to (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one showed promising results in inhibiting tumor growth in vitro and in vivo models .
Q & A
Q. What are the recommended methodologies for synthesizing (Z)-5-((2-methyl-2H-chromen-3-yl)methylene)-2-((E)-styryl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one with high purity?
Answer:
- Multi-step synthesis : Utilize sequential reactions involving thiazole-triazole core formation, followed by chromene and styryl group incorporation. Key steps include:
- Knoevenagel condensation for the methylene bridge between the thiazolo-triazole core and chromene moiety .
- Wittig or Heck reactions for introducing the (E)-styryl group, ensuring stereochemical control via optimized solvent systems (e.g., DMF/THF) and palladium catalysts .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/methanol mixtures) to achieve >95% purity .
Q. How can the molecular structure and stereochemistry of this compound be confirmed?
Answer:
Q. What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to the compound’s heterocyclic motifs .
Advanced Research Questions
Q. How do stereochemical variations (Z/E configurations) impact biological activity and target binding?
Answer:
Q. What strategies resolve contradictions in bioassay data across different studies?
Answer:
- Standardized protocols : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., triazole-thiazole hybrids) to identify trends in substituent effects .
- Mechanistic studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding affinities .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
Answer:
- DFT calculations : Predict electron density distributions to identify reactive sites (e.g., nucleophilic triazole N-atoms) for functionalization .
- QSAR modeling : Train models using bioactivity data from analogs (e.g., thiazolo-triazolones) to prioritize substituents (e.g., electron-withdrawing groups on styryl) for synthesis .
- MD simulations : Analyze ligand-protein complex stability over 100-ns trajectories (AMBER/CHARMM force fields) .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
Answer:
Q. What reaction mechanisms explain the compound’s stability under acidic/basic conditions?
Answer:
- Mechanistic insights :
- Acidic conditions : Protonation of triazole N-atoms increases electrophilicity, risking hydrolysis of the thiazole ring .
- Basic conditions : Deprotonation of the methylene bridge may trigger retro-Knoevenagel reactions .
- Validation : Monitor degradation pathways via LC-MS and kinetic studies (variable pH, 25–60°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
